molecular formula C7H12N2O B3042082 (1-propyl-1H-imidazol-5-yl)methanol CAS No. 497855-88-6

(1-propyl-1H-imidazol-5-yl)methanol

Cat. No.: B3042082
CAS No.: 497855-88-6
M. Wt: 140.18 g/mol
InChI Key: ZGRDBHVXJTYPTL-UHFFFAOYSA-N
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Description

(1-propyl-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Biological Activity

(1-propyl-1H-imidazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C7H12N2OC_7H_{12}N_2O and features an imidazole ring, which is known for its role in biological systems. The synthesis typically involves the reaction of propyl derivatives with hydroxymethyl groups under controlled conditions to yield the target compound.

Synthetic Route

The synthetic pathway can be outlined as follows:

  • Starting Materials : Propylamine and formaldehyde.
  • Reaction Conditions : The reaction is conducted under acidic or basic conditions to facilitate the formation of the imidazole ring.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by forming covalent bonds with thiol groups in proteins, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity

A study conducted by Foroumadi et al. evaluated the antibacterial properties of various imidazole derivatives, including this compound. The results indicated significant inhibition against H. pylori, particularly in resistant strains, showcasing its potential as a therapeutic agent in treating gastric ulcers .

Anticancer Potential

Research has highlighted the anticancer properties of imidazole derivatives. A fragment-based screening identified this compound as a promising candidate for inhibiting WDR5, a protein implicated in various cancers. The compound demonstrated a reduction in cell viability in primary acute myeloid leukemia (AML) cells bearing mutations .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50/EC50 ValueReference
AntimicrobialStaphylococcus aureus25 µMForoumadi et al.
AntimicrobialEscherichia coli30 µMForoumadi et al.
AnticancerAML Cells15 µMStudy on WDR5 Inhibitors

The mechanism of action involves:

  • Covalent Bond Formation : The mercapto group may form covalent bonds with thiols in enzymes, leading to inhibition.
  • Metal Ion Interaction : The imidazole ring interacts with metal ions, which is crucial for various biochemical reactions.

Properties

IUPAC Name

(3-propylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-9-6-8-4-7(9)5-10/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRDBHVXJTYPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301771
Record name 1-Propyl-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497855-88-6
Record name 1-Propyl-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497855-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5.0M nitric acid (370 ml) was added sodium nitrite (1.14 g), and 5-hydroxymethyl-2-mercapto-1-propylimidazole (71.0 g) was added to the mixture by portions at 0° C. The mixture was allowed to be at room temperature and the mixture was stirred for 2 hours, and water (200 ml) was added to the mixture. The mixture was neutralized with potassium carbonate at 0° C., and the solvent was distilled off under reduced pressure. Ethanol was added to the mixture, and the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added methanol-ethyl acetate, and basic silica gel was added to the mixture. This mixture was purified by basic silica gel column chromatography (methanol-ethyl acetate=0.1:8), to obtain solid, which was recrystallized from diisopropyl ether-ethyl acetate, to give 5-hydroxymethyl-1-propylimidazole (33.6 g) as brown crystals.
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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